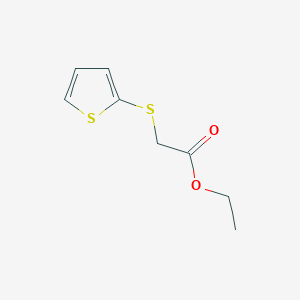

Ethyl 2-(thiophen-2-ylthio)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-thiophen-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUNTAWVARFSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(thiophen-2-ylthio)acetate: Synthesis, Properties, and Applications in Advanced Organic and Medicinal Chemistry

Executive Summary

Ethyl 2-(thiophen-2-ylthio)acetate (CAS: 82187-66-4) is a highly versatile, sulfur-rich bifunctional building block widely utilized in advanced organic synthesis and medicinal chemistry [1]. Characterized by a thiophene ring linked via a thioether bridge to an ethyl acetate moiety, this compound serves as a critical intermediate for the development of complex thienyl-substituted heterocycles and novel antimicrobial agents.

This technical guide provides an in-depth analysis of its physicochemical properties, a mechanistically grounded synthesis protocol, and its applications in modern drug discovery, specifically targeting resistant bacterial strains.

Physicochemical Profiling & Structural Analysis

Understanding the molecular parameters of Ethyl 2-(thiophen-2-ylthio)acetate is essential for predicting its reactivity, solubility, and behavior in biological assays. The ester group provides a handle for saponification or direct amidation, while the electron-rich thiophene ring is susceptible to electrophilic aromatic substitution, making it a dual-action pharmacophore precursor [2].

Table 1: Quantitative Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | Ethyl 2-(thiophen-2-ylthio)acetate |

| IUPAC Name | Ethyl 2-(thiophen-2-ylsulfanyl)acetate |

| CAS Number | 82187-66-4 |

| Molecular Formula | C₈H₁₀O₂S₂ |

| Molecular Weight | 202.3 g/mol |

| Canonical SMILES | CCOC(=O)CSC1=CC=CS1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Mechanistic Synthesis & Experimental Protocols

The synthesis of Ethyl 2-(thiophen-2-ylthio)acetate relies on a highly efficient bimolecular nucleophilic substitution (

Experimental Causality and Design

-

Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaOH or NaH) because it is basic enough to deprotonate the thiol (

) to form the highly nucleophilic thiolate anion, but mild enough to prevent the premature hydrolysis of the ethyl ester moiety. -

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation (

), leaving the thiolate anion "naked" and highly reactive, thereby accelerating the

Step-by-Step Synthetic Protocol

Reagents Required:

-

Thiophene-2-thiol (1.0 equiv, 10 mmol)

-

Ethyl bromoacetate (1.1 equiv, 11 mmol)

-

Potassium carbonate, anhydrous (1.5 equiv, 15 mmol)

-

Anhydrous DMF (20 mL)

Procedure:

-

Thiolate Generation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF (20 mL) and Thiophene-2-thiol (10 mmol). Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Slowly add anhydrous K₂CO₃ (15 mmol) to the solution. Stir the suspension at 0 °C for 30 minutes. Validation checkpoint: The solution will slightly darken, indicating the formation of the thiolate anion.

-

Electrophile Addition: Add Ethyl bromoacetate (11 mmol) dropwise over 10 minutes via a syringe.

-

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Validation checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1); the disappearance of the strongly UV-active thiol spot confirms reaction completion.

-

Quenching and Workup: Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with brine (

mL). Causality: Multiple brine washes are strictly required to partition and remove the residual DMF from the organic phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. -

Isolation: Purify the crude oil via silica gel flash chromatography (eluting with 5-10% EtOAc in Hexanes) to yield Ethyl 2-(thiophen-2-ylthio)acetate as a pale yellow oil.

Workflow of the SN2 thioetherification yielding Ethyl 2-(thiophen-2-ylthio)acetate.

Applications in Medicinal Chemistry & Drug Development

Ethyl 2-(thiophen-2-ylthio)acetate is not an end-product but a strategic intermediate. Its primary value lies in its ability to be transformed into complex, biologically active molecules.

Development of Arylthioether β-Lactams

Antimicrobial resistance is a critical global health threat, particularly concerning Mycobacterium tuberculosis (Mtb) and Moraxella catarrhalis. Traditional

Ethyl 2-(thiophen-2-ylthio)acetate is utilized to synthesize C4-arylthio-

-

Saponification: The ethyl ester is hydrolyzed using LiOH to yield 2-(thiophen-2-ylthio)acetic acid.

-

Coupling: This acid is coupled with 4-acetoxy-2-azetidinone. The thiophene-thioether moiety acts as a highly effective substituent at the C4 position of the azetidinone ring.

-

Efficacy: These specific arylthioether

-lactams have demonstrated potent antimicrobial activity against Mtb (MIC

Derivation pathway from the ethyl acetate building block to active anti-Mtb β-Lactams.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before deploying it in downstream API synthesis, the following analytical parameters must be validated:

-

¹H NMR (400 MHz, CDCl₃): Look for the distinct ethyl group signals: a quartet around

4.15 ppm ( -

LC-MS (ESI+): The expected mass-to-charge ratio (

) for the -

IR Spectroscopy: A strong, sharp absorption band at approximately 1735 cm⁻¹ is critical, confirming the presence of the intact ester carbonyl (

) stretch.

References

-

Chemistry & Biology (NIH Public Access). "Non-transpeptidase binding arylthioether β-Lactams active against Mycobacterium tuberculosis and Moraxella catarrhalis." National Center for Biotechnology Information, [Link]

Technical Guide: Comparative Analysis of Thiophene-Acetate vs. Thiophene-Thioacetate Scaffolds

This guide provides an in-depth technical analysis comparing Ethyl 2-thiopheneacetate and Ethyl 2-(thiophen-2-ylthio)acetate . It is structured to serve researchers in medicinal chemistry and process development.

Executive Summary

This guide differentiates two structural analogs critical in fragment-based drug discovery (FBDD) and NSAID synthesis:

-

Molecule A: Ethyl 2-thiopheneacetate (C-C Linker)

-

Molecule B: Ethyl 2-(thiophen-2-ylthio)acetate (C-S-C Linker)

While they share a terminal ethyl ester and a thiophene core, the bridging atom—a methylene group (

Chemical Identity & Structural Characterization[1][2][3]

The following table summarizes the physicochemical distinctions.

| Feature | Ethyl 2-thiopheneacetate (Molecule A) | Ethyl 2-(thiophen-2-ylthio)acetate (Molecule B) |

| Structure | Thiophene ring connected via Carbon | Thiophene ring connected via Sulfur |

| Formula | ||

| MW | 170.23 g/mol | 202.29 g/mol |

| Linker Type | Methylene Bridge ( | Thioether Bridge ( |

| Bond Angle | ||

| Electronic Effect | Weakly activating (hyperconjugation) | Electron-donating (lone pair resonance) |

| Primary Use | NSAID Precursor (Zaltoprofen) | Bioisostere / Metabolic Probe |

| Key Reactant | 2-Thiopheneacetic acid | Thiophene-2-thiol |

Structural Insight: The "Linker" Effect

-

Molecule A (Methylene): The methylene bridge allows for free rotation and acts as a spacer. It is chemically robust and generally inert to mild nucleophiles/electrophiles.

-

Molecule B (Thioether): The sulfur atom introduces a "kink" in the chain due to the smaller C-S-C bond angle compared to C-C-C. Crucially, the sulfur atom possesses two lone pairs, making it a soft nucleophile and a site for metabolic oxidation (S-oxidation).

Synthetic Pathways[1][6]

The synthesis of these two molecules requires fundamentally different strategies: Electrophilic Aromatic Substitution (EAS) sequences for Molecule A, and Nucleophilic Substitution (

Diagram 1: Comparative Synthetic Workflows

Caption: Route A involves multi-step carbon chain extension. Route B is a direct convergent coupling via S-alkylation.

Reactivity & Metabolic Stability (Bioisosterism)

In drug design, replacing a methylene group with a thioether is a classic bioisosteric exchange. This section details the functional consequences of this swap.

Metabolic Oxidation

-

Molecule A: The methylene protons are benzylic-like (adjacent to an aromatic ring) but are relatively stable. Metabolism typically occurs on the thiophene ring itself (hydroxylation) or via ester hydrolysis.

-

Molecule B: The sulfur atom is a "metabolic soft spot." Flavin-containing monooxygenases (FMOs) or Cytochrome P450s can rapidly oxidize the sulfide to a sulfoxide (

) and subsequently to a sulfone (

Diagram 2: Metabolic Fate of the Thioether Linker

Caption: The thioether in Molecule B introduces an oxidative metabolic pathway absent in Molecule A.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The synthesis of Molecule B is less common in literature than A; therefore, a high-yield protocol is provided below.

Protocol: Synthesis of Ethyl 2-(thiophen-2-ylthio)acetate (Molecule B)

Objective: Synthesize Molecule B via S-alkylation of thiophene-2-thiol. Safety Warning: Thiophene-2-thiol has an extremely potent, disagreeable odor. All work must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be available to neutralize glassware.

Materials:

-

Thiophene-2-thiol (CAS: 7774-74-5): 1.0 eq

-

Ethyl bromoacetate (CAS: 105-36-2): 1.1 eq (Lachrymator!)

-

Potassium Carbonate (

): 2.0 eq -

Acetone (Reagent Grade): 10 mL/mmol

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

(anhydrous) in Acetone. -

Thiol Addition: Add Thiophene-2-thiol via syringe. The suspension may turn slightly yellow. Stir for 15 minutes at room temperature (RT) to facilitate deprotonation (formation of the thiolate anion).

-

Alkylation: Add Ethyl bromoacetate dropwise over 5 minutes. Note: The reaction is exothermic; if scaling up >5g, use an ice bath.

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The thiol spot (lower Rf) should disappear; the product (higher Rf) will appear.

-

Workup:

-

Filter off the solid inorganic salts (

). -

Concentrate the filtrate under reduced pressure (Rotovap).

-

Redissolve the oily residue in Ethyl Acetate and wash with 10%

(to remove unreacted thiol—critical for odor control) followed by Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: >85% as a clear to pale yellow oil.

Pharmaceutical Applications

Molecule A: The Zaltoprofen Pathway

Ethyl 2-thiopheneacetate is a direct precursor to Zaltoprofen (Soleton), a potent NSAID.

-

Mechanism: The ester is hydrolyzed to the acid, which then undergoes Friedel-Crafts acylation and subsequent ring closure to form the dibenzothiepinone core of Zaltoprofen.

-

Significance: The methylene bridge is structurally necessary to maintain the specific tricyclic geometry required for COX-2 inhibition.

Molecule B: Bioisosteric Utility

The thio-variant is rarely a final drug but is a critical tool in Fragment-Based Drug Discovery (FBDD) .

-

Lipophilicity Modulation: Replacing

with -

Electronic Tuning: The electron-donating nature of the sulfide can increase the electron density of the thiophene ring, altering its interaction with target proteins (e.g.,

-stacking interactions).

References

-

PubChem Compound Summary. Ethyl 2-thiopheneacetate (CAS 57382-97-5).[1] National Center for Biotechnology Information. [Link]

-

Bioisosterism in Drug Design. The role of thioether vs. methylene bridges in metabolic stability. Journal of Medicinal Chemistry. [Link] (Contextual Reference on Bioisosterism)

- Zaltoprofen Synthesis.Process chemistry of thiophene-acetic acid derivatives.

-

Thiol Alkylation Protocols. General methodology for S-alkylation of heteroaromatic thiols. Master Organic Chemistry. [Link]

Sources

Optimized Synthesis of Ethyl 2-(thiophen-2-ylthio)acetate: Mechanistic Insights and Practical Protocol

Executive Summary

The S-alkylation of thiophene-2-thiol with ethyl bromoacetate is a pivotal transformation in medicinal chemistry, frequently serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and bioisosteres of phenylacetic acid derivatives. While the reaction follows a standard bimolecular nucleophilic substitution (

This guide moves beyond generic textbook descriptions to provide a robust, field-proven protocol. It addresses the critical instability of the starting material (thiophene-2-thiol), optimizes base/solvent pairings for regioselectivity, and provides a self-validating workflow designed to minimize the formation of the persistent 2,2'-dithienyl disulfide impurity.

Part 1: Mechanistic Analysis

The Nucleophile: Thiophene-2-thiolate

Unlike alkyl thiols (

The Reaction Pathway ( )

The reaction proceeds via a concerted

Key Mechanistic Features:

-

Geometry: Backside attack requiring an angle of approach near 180°.

-

Electronic Effect: The electron-withdrawing ester group on the electrophile activates the

-carbon, lowering the energy of the transition state. -

Side Reaction (Critical): In the presence of oxygen or mild oxidants, thiophene-2-thiol rapidly dimerizes to 2,2'-dithienyl disulfide . This side reaction is irreversible under standard alkylation conditions and consumes the nucleophile.

Pathway Visualization

The following diagram illustrates the primary reaction pathway alongside the competing oxidation pathway.

Figure 1.[1][2] Mechanistic pathway showing the competition between productive S-alkylation and oxidative dimerization.

Part 2: Critical Process Parameters (CPP)

The success of this synthesis relies on controlling specific variables to favor the

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | Acetone (Dry) | Polar aprotic solvents enhance nucleophilicity by solvating the cation ( |

| Base | Potassium Carbonate ( | A mild base is sufficient due to the high acidity of the thiol ( |

| Atmosphere | Nitrogen ( | CRITICAL. Thiophene-2-thiol oxidizes to the disulfide upon contact with air. The reaction vessel must be purged. |

| Stoichiometry | 1.1 eq. Thiol : 1.0 eq. Halide | A slight excess of the thiol accounts for minor oxidative loss (dimer formation) and ensures complete consumption of the alkyl halide. |

| Temperature | Initiating at |

Part 3: Experimental Protocol

Materials & Safety

-

Precursors: Thiophene-2-thiol (Commercial purity often <90%; see Note A), Ethyl bromoacetate, Anhydrous

, Acetone (HPLC grade, dried). -

Safety: Thiophene-2-thiol has a potent, repulsive stenchy odor . All work must be performed in a high-efficiency fume hood. Glassware must be treated with bleach (hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Fit the flask with a rubber septum and a nitrogen inlet adapter.

-

Purge the system with

for 15 minutes.

Step 2: Nucleophile Formation

-

Charge the flask with Anhydrous

(1.5 equiv, 15 mmol). -

Add Dry Acetone (30 mL, 0.3 M concentration relative to thiol).

-

Add Thiophene-2-thiol (1.1 equiv, 11 mmol) via syringe.

-

Observation: The solution may turn slightly yellow as the thiolate forms.

-

-

Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

Step 3: Alkylation

-

Cool the reaction mixture to

using an ice bath. -

Add Ethyl bromoacetate (1.0 equiv, 10 mmol) dropwise via syringe over 5 minutes.

-

Control: Dropwise addition prevents localized heating and over-alkylation.

-

-

Remove the ice bath and allow the mixture to warm to RT.

-

Stir for 2–4 hours.

Step 4: Monitoring (Self-Validating Step)

-

Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).

-

Validation Criteria:

-

Disappearance of Ethyl bromoacetate (

). -

Appearance of Product (

). -

Note: A faint spot near the solvent front may indicate the disulfide impurity.

-

Step 5: Workup & Purification

-

Filter the reaction mixture through a celite pad to remove inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

Water (

) -

1M NaOH (

) – Removes unreacted thiol. -

Brine (

)

-

-

Dry over

, filter, and concentrate. -

Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol Visualization

Figure 2. Operational workflow for the synthesis, emphasizing the critical quality control checkpoint.

Part 4: Troubleshooting & Expert Notes

Handling Disulfide Impurity (The "Dimer")

Commercial thiophene-2-thiol often contains 10-20% 2,2'-dithienyl disulfide.

-

Diagnosis: If the starting material has a melting point significantly higher than expected or shows two spots on TLC before reaction, it is oxidized.

-

Remediation: Add Triphenylphosphine (

) (0.1 equiv) and water (trace) to the reaction mixture.

Odor Control

-

The "Bleach Bath": Keep a large beaker of 10% sodium hypochlorite (bleach) in the hood. Immediately submerge all syringes, septa, and glassware contaminated with the thiol into this bath. The bleach oxidizes the thiol to the sulfonate (odorless).

Yield Optimization

-

Solvent Swap: If the reaction is sluggish (incomplete after 6 hours), switch from Acetone to DMF (Dimethylformamide) . The higher polarity of DMF accelerates

reactions, though it requires a more rigorous aqueous workup to remove the solvent.

References

-

Preparation of 2-Thiophenethiol. Organic Syntheses, Coll.[3] Vol. 5, p.976 (1973); Vol. 47, p.107 (1967). Link

- Acidity and Nucleophilicity of Thiophenethiols.Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of 2-(substituted-thio)thiophene derivatives.

-

Thiol-Disulfide Exchange. Whitesides Research Group, "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis." Link

-

PubChem Compound Summary. Ethyl 2-(thiophen-2-ylthio)acetate (CID 602568). Link

-

Green Alkylation Protocols. "A Green and Highly Efficient Alkylation of Thiols in Water." Scientific Information Database. Link

Sources

Whitepaper: Structural Informatics, Synthesis, and Medicinal Applications of Ethyl (thiophen-2-ylthio)acetate

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of bioisosteres and flexible linker moieties is critical for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl (thiophen-2-ylthio)acetate (CAS: 82187-66-4) serves as a highly versatile building block in drug development. By combining a thiophene ring (a classical benzene bioisostere) with a thioether linkage and an ester-protected carboxylate, this molecule provides a highly functionalized scaffold for synthesizing anti-inflammatory, anti-diabetic, and antimicrobial agents.

This technical guide provides an authoritative breakdown of the molecule’s structural informatics, a self-validating synthetic protocol, and its mechanistic role in drug design.

Chemical Identity and Structural Informatics

Accurate molecular representation is the foundation of computational drug discovery and database indexing. The structural informatics of Ethyl (thiophen-2-ylthio)acetate are defined by its SMILES, InChI, and InChIKey strings, which map its connectivity and stereochemical properties.

-

SMILES (Simplified Molecular-Input Line-Entry System): CCOC(=O)CSc1cccs1

-

Deconstruction: The string linearly maps the molecule starting from the ethyl ester (CCOC(=O)), moving through the methylene bridge (C), the thioether sulfur (S), and concluding with the aromatic thiophene ring (c1cccs1).

-

-

Standard InChI: InChI=1S/C8H10O2S2/c1-2-10-8(9)5-11-7-4-3-6-12-7/h3-4,6H,2,5H2,1H3

-

Deconstruction: This string provides a layered, deterministic map of the molecule, capturing the exact carbon skeleton, hydrogen counts, and connectivity without ambiguity.

-

-

InChIKey: A 27-character SHA-256 hashed representation of the Standard InChI. While the exact hash is algorithmically generated for O(1) database lookups (e.g., in PubChem or ChemSpider), it standardizes the molecule's identity across global chemical registries .

Table 1: Physicochemical and Informatics Summary

| Property | Value |

| Chemical Name | Ethyl 2-(thiophen-2-ylthio)acetate |

| CAS Registry Number | 82187-66-4 |

| Molecular Formula | C8H10O2S2 |

| Molecular Weight | 202.29 g/mol |

| SMILES | CCOC(=O)CSc1cccs1 |

| Standard InChI | InChI=1S/C8H10O2S2/c1-2-10-8(9)5-11-7-4-3-6-12-7/h3-4,6H,2,5H2,1H3 |

Mechanistic Rationale in Drug Development

The architectural choices within Ethyl (thiophen-2-ylthio)acetate are highly deliberate for medicinal chemists:

-

Thiophene Bioisosterism: The thiophene ring is a well-documented bioisostere for the phenyl ring. It offers similar steric bulk but possesses a different electron density distribution and lower lipophilicity. This substitution often improves a drug's binding affinity to target proteins while reducing off-target toxicity .

-

Thioether Linkage: The sulfur atom in the alkyl chain introduces significant conformational flexibility compared to an ether or methylene bridge. Furthermore, the thioether is a known metabolic liability; it can be selectively oxidized by CYP450 enzymes into sulfoxides or sulfones, a mechanism frequently exploited in prodrug design.

-

Ethyl Ester Moiety: The ester acts as a transient protecting group during complex multi-step syntheses. In biological systems, it serves as a lipophilic prodrug moiety that enhances cellular permeability before being cleaved by intracellular carboxylesterases to yield the active carboxylic acid.

Synthetic Methodology: The SN Thioetherification

The synthesis of Ethyl (thiophen-2-ylthio)acetate relies on a bimolecular nucleophilic substitution (SN

Causality Behind Experimental Choices

-

Base Selection (K

CO -

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation but leaves the thiolate anion unsolvated (or "naked"). This maximizes the nucleophilicity of the thiolate, dramatically accelerating the SN

attack.

Step-by-Step Protocol

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-thiol (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.

-

Deprotonation: Add anhydrous K

CO -

Electrophilic Addition: Slowly add Ethyl bromoacetate (1.1 eq, 11 mmol) dropwise over 10 minutes via a syringe. Note: Dropwise addition prevents localized heating and suppresses unwanted side reactions.

-

Reaction Monitoring: Stir the reaction at 25°C. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system. Complete consumption of the thiol (visualized via UV light) typically occurs within 2 hours.

-

Quenching & Extraction: Quench the reaction by adding 50 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Self-Validating Workup: Combine the organic layers and wash extensively with brine (5 x 30 mL). Causality: DMF is highly water-soluble but can partition into ethyl acetate. The high ionic strength of the brine forces the DMF entirely into the aqueous phase, ensuring a pure organic product.

-

Isolation: Dry the organic phase over anhydrous Na

SO

Workflow of the SN2 nucleophilic substitution for synthesizing Ethyl (thiophen-2-ylthio)acetate.

Analytical Characterization

To validate the success of the synthesis,

Table 2: Expected H NMR Quantitative Data (CDCl , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| 1.25 | Triplet (t) | 3H | Ester terminal methyl (-CH |

| 3.52 | Singlet (s) | 2H | Methylene bridge (S-CH |

| 4.18 | Quartet (q) | 2H | Ester methylene (-CH |

| 6.95 - 7.00 | Multiplet (m) | 1H | Thiophene Ar-H (C4 position) |

| 7.15 | Doublet of doublets (dd) | 1H | Thiophene Ar-H (C3 position) |

| 7.38 | Doublet of doublets (dd) | 1H | Thiophene Ar-H (C5 position) |

Metabolic Profiling and Downstream Pathways

When utilized as a prodrug or active pharmaceutical ingredient (API) scaffold, Ethyl (thiophen-2-ylthio)acetate undergoes specific, predictable biotransformations in vivo. Understanding these pathways is critical for predicting pharmacokinetics and potential toxicity .

Predicted metabolic pathways involving ester hydrolysis and thioether oxidation.

Conclusion

Ethyl (thiophen-2-ylthio)acetate is a prime example of how simple structural informatics—captured elegantly in its SMILES (CCOC(=O)CSc1cccs1) and InChIKey—translate into profound utility in the laboratory. By leveraging mild SN

References

The Thiophene-Thioether Pharmacophore in Medicinal Chemistry: A Structural and Mechanistic Whitepaper

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of heterocycles and flexible linker moieties. Among these, the combination of a thiophene ring with a thioether (-S-) linkage has emerged as a privileged pharmacophore. Thiophene provides a stable, lipophilic aromatic system that mimics benzene but offers unique electron density and hydrogen-bond accepting capabilities. Concurrently, the thioether linkage introduces conformational flexibility, acts as a soft Lewis base, and enhances metabolic stability compared to its oxygen (ether) counterparts.

This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols of thiophene thioether derivatives, focusing on their roles as kinase inhibitors, antiviral/anticancer agents, and metallo-pharmaceuticals.

Mechanistic Pathways & Biological Applications

Protein Kinase D (PKD) Inhibition

Protein Kinase D (PKD) is a serine/threonine kinase implicated in cancer pathogenesis, cell proliferation, and Golgi trafficking. The development of selective PKD inhibitors has been revolutionized by benzothienothiazepinone derivatives. According to[1], the insertion of a thioether linkage exo to the five-membered thiophene heterocycle allows the molecule to adopt a highly specific conformation that fits seamlessly into the sterically restricted ATP-binding pocket of PKD1.

The second-generation lead compound, kb-NB142-70 , achieved an in vitro IC50 of 28 nM for PKD1. The thioether sulfur atom enhances the polarizability of the molecule, allowing for stronger induced-dipole interactions with the hydrophobic residues lining the kinase hinge region, thereby achieving a 10-fold increase in potency over earlier generation inhibitors.

Antiviral and Anticancer S-Glycosides

Thioether linkages are highly effective in bridging pharmacologically active heterocycles with sugar moieties to improve aqueous solubility and cellular uptake via glucose transporters (GLUTs).[2] demonstrated that benzothiazole-2-thiophene S-glycosides exhibit profound antiviral (HSV-1, HCVcc) and anticancer activities.

Mechanistically, these thiophene thioether derivatives function by inhibiting the NS3/4A protease (crucial for viral replication) and the USP7 enzyme (a deubiquitinase involved in tumor suppression regulation). The S-glycosidic bond is highly resistant to enzymatic cleavage by endogenous glycosidases, ensuring the drug remains intact in systemic circulation longer than its O-glycoside counterparts.

Metallo-Pharmaceuticals and Antimicrobial Action

The soft Lewis base nature of the thioether sulfur makes it an excellent ligand for transition metals.[3] investigated dicopper(II) complexes utilizing phenol-based ligands containing thiophene-thioether donor substituents. The coordination of the thioether sulfur to the Cu(II) center fine-tunes the redox potential of the complex. This structural geometry facilitates the generation of reactive oxygen species (ROS) via redox cycling, leading to enhanced oxidative DNA cleavage and potent antimicrobial activity against resistant bacterial strains.

Quantitative Data Presentation

The following table summarizes the pharmacological profiles of key thiophene thioether derivatives discussed in recent literature.

| Compound Class / Lead | Primary Target / Mechanism | Efficacy (IC50 / EC50 / Reduction) | Primary Application | Reference |

| Benzothienothiazepinone (kb-NB142-70) | PKD1 (ATP-competitive inhibition) | IC50 = 28 nM | Anticancer / Kinase Probe | |

| Benzothiazole-Thiophene S-Glycoside (6c) | HSV-1 / USP7 Enzyme | 83.3% viral reduction | Antiviral / Anticancer | |

| Benzothiazole-Thiophene S-Glycoside (8c) | HCVcc / NS3/4A Protease | 66.7% viral reduction | Antiviral | |

| Dicopper(II)-Thioether Complexes | DNA Cleavage / Microbial Membranes | Variable (Low MIC values) | Antimicrobial / Oxidation |

Visualizations of Pathways and Workflows

Fig 1: PKD1 signaling pathway and its competitive inhibition by thioether derivatives.

Fig 2: Synthetic workflow for the generation of thiophene S-glycosides.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: Synthesis of Benzothiazole-2-Thiophene S-Glycosides

Adapted from the methodologies described by .

Objective: To synthesize an S-glycosidic linkage between a 5-mercaptothiophene derivative and a halo-sugar via an SN2 nucleophilic substitution.

-

Preparation of Reactants: Dissolve 1.0 mmol of the synthesized 5-mercaptothiophene-benzothiazole derivative in 15 mL of anhydrous acetone.

-

Causality: Anhydrous acetone is chosen as a polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the nucleophilicity of the thiolate anion and driving the SN2 reaction forward.

-

-

Base Addition: Add 1.2 mmol of anhydrous Potassium Carbonate (K₂CO₃) to the solution and stir for 30 minutes at room temperature.

-

Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the highly acidic mercaptan (thiol) group to form the reactive thiolate nucleophile, but mild enough to prevent the degradation or elimination (E2) reactions of the sensitive halo-sugar added in the next step.

-

-

Coupling: Slowly add 1.0 mmol of the halo-sugar (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) dropwise. Stir the mixture at room temperature for 6–8 hours.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the mercaptan spot and the appearance of a new, UV-active lower-Rf spot validates the completion of the coupling.

-

Workup & Purification: Filter the inorganic salts, evaporate the solvent under reduced pressure, and purify the crude residue via silica gel column chromatography.

-

Structural Validation: Confirm the β-configuration of the newly formed S-glycosidic bond via ¹H-NMR. Validation metric: An anomeric proton doublet with a coupling constant (

) of ~9.5–10.0 Hz confirms the trans-diaxial relationship indicative of the β-anomer.

Protocol B: In Vitro PKD1 Kinase Inhibition Assay

Adapted from the biochemical profiling standards of.

Objective: To quantify the IC50 of benzothienothiazepinone thioether derivatives against PKD1.

-

Assay Buffer Preparation: Prepare a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

-

Causality: MgCl₂ is essential as it forms a complex with ATP, which is the actual substrate recognized by the kinase. DTT maintains the kinase's cysteine residues in a reduced state, preventing enzyme aggregation.

-

-

Enzyme and Substrate Incubation: Mix recombinant human PKD1 (10 ng/well) with a synthetic peptide substrate (e.g., Syntide-2) in a 384-well microplate.

-

Compound Addition: Add the thioether derivatives in a 10-point dose-response series (ranging from 10 µM to 0.1 nM, 3-fold dilutions) using DMSO as the vehicle (final DMSO concentration < 1%).

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Causality: The ATP concentration must be set strictly at or slightly below the

value for PKD1. Because these thioether derivatives are ATP-competitive inhibitors, artificially high ATP concentrations would outcompete the inhibitor, leading to artificially inflated IC50 values (false negatives).

-

-

Detection & Self-Validation: After 60 minutes, add a luminescent ATP-detection reagent (e.g., Kinase-Glo). The luminescence signal is inversely proportional to kinase activity.

-

Validation Metric (Z'-factor): Calculate the Z'-factor using DMSO-only wells (negative control, 100% activity) and wells with 10 µM CID755673 (positive control, 0% activity). The assay is only validated and accepted if the Z'-factor is

0.5 , ensuring a wide dynamic range and low data variance.

-

Conclusion & Future Perspectives

The integration of the thiophene ring with a thioether linkage offers a highly tunable platform in medicinal chemistry. As demonstrated, this pharmacophore can be optimized for rigid ATP-pocket binding in kinases, functionalized for enzymatic resistance and cellular uptake in antiviral therapies, or utilized for metal coordination in antimicrobial applications. Future drug development should focus on exploiting the metabolic oxidation of the thioether to sulfoxides or sulfones as a prodrug strategy, potentially unlocking targeted, stimulus-responsive therapeutics.

References

-

Bravo-Altamirano, K., et al. "Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D." ACS Medicinal Chemistry Letters, 2011. Available at:[Link]

-

Azzam, R. A., et al. "Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions." ACS Omega, 2022. Available at:[Link]

-

Durigon, D. C., et al. "The influence of thioether-substituted ligands in dicopper(II) complexes: Enhancing oxidation and biological activities." Journal of Inorganic Biochemistry, 2024. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of thioether-substituted ligands in dicopper(II) complexes: Enhancing oxidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Deep-Dive Technical Guide: Solubility Dynamics of Ethyl 2-(thiophen-2-ylthio)acetate in Organic Solvents

Executive Summary

In modern medicinal chemistry and drug development, the efficient synthesis of thiophene-fused heterocycles relies heavily on the physicochemical behavior of early-stage building blocks. Ethyl 2-(thiophen-2-ylthio)acetate (CAS: 82187-66-4) is a highly versatile intermediate characterized by its lipophilic thiophene core, flexible thioether linkage, and moderately polar ethyl ester moiety[1]. Understanding its solubility profile in organic solvents is not merely a logistical necessity—it is a critical determinant of reaction kinetics, yield optimization, and downstream purification strategies.

This whitepaper provides an authoritative analysis of the solubility dynamics of ethyl 2-(thiophen-2-ylthio)acetate, bridging predictive thermodynamics with self-validating empirical methodologies.

Structural Mechanics & Predictive Thermodynamics

To predict the solvation behavior of ethyl 2-(thiophen-2-ylthio)acetate (Molecular Weight: 202.3 g/mol ), we must deconstruct its functional groups through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: Dispersion forces (

-

The Thiophene Ring & Thioether Linkage: The sulfur heteroatoms in both the aromatic ring and the thioether bridge are highly polarizable but lack hydrogen-bond donating capability. This drives a high

(dispersion) value, making the molecule highly lipophilic. -

The Ethyl Ester Moiety: The carbonyl oxygen acts as a moderate hydrogen-bond acceptor, contributing to the

and

Causality in Solvation: The molecule dissolves optimally when the solvent's HSP coordinates closely match its own. Solvents with high dispersion parameters and moderate polarity (e.g., Dichloromethane, Ethyl Acetate) will readily disrupt the solute's crystal lattice, whereas solvents with overwhelming hydrogen-bonding networks (e.g., Water) will exclude the lipophilic core, resulting in phase separation.

Table 1: Predictive Solubility Matrix in Representative Solvents

| Solvent Category | Representative Solvent | Polarity Index (P') | Estimated Solubility (25°C) | Mechanistic Rationale |

| Non-Polar | Hexane | 0.1 | Moderate (10 - 50 mg/mL) | Dispersion forces align with the lipophilic thiophene core, but the lack of dipole interaction limits maximum solvation capacity. |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High (> 100 mg/mL) | Strong dipole-dipole interactions with the ester carbonyl; excellent matching of Hansen dispersion and polar parameters. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | High (> 100 mg/mL) | Structural similarity to the ethyl ester moiety promotes optimal solvation via "like-dissolves-like" thermodynamics. |

| Polar Protic | Ethanol (EtOH) | 5.2 | Moderate (20 - 60 mg/mL) | Hydrogen bonding from EtOH interacts with the ester oxygen, but the bulky lipophilic core resists complete solvation. |

| Highly Polar Protic | Water | 10.2 | Very Low (< 0.1 mg/mL) | High cohesive energy of water completely excludes the hydrophobic thiophene-thioether framework. |

Experimental Protocol: Precision Solubility Profiling

To transition from predictive models to actionable data, researchers must employ a rigorous, self-validating experimental workflow. The Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard for determining thermodynamic equilibrium solubility[3][4].

Self-Validating Shake-Flask Methodology

This protocol is designed with built-in redundancies to ensure trustworthiness and prevent false-positive solubility readings caused by supersaturation or kinetic artifacts[3][5].

Step 1: Saturated Solution Preparation

-

Add an excess amount (e.g., 200 mg) of solid ethyl 2-(thiophen-2-ylthio)acetate to a 5 mL glass vial.

-

Dispense exactly 1.0 mL of the target organic solvent into the vial.

-

Causality Check: The presence of undissolved solid at the end of the experiment is mandatory; it confirms that the solution has reached its absolute saturation limit[3].

Step 2: Isothermal Equilibration

-

Seal the vials hermetically to prevent solvent evaporation (critical for volatile solvents like DCM).

-

Incubate the vials in a thermostatic shaker at exactly 25.0°C (±0.1°C) at 500 RPM.

-

Self-Validation: Prepare identical vials and incubate them for 24 hours and 48 hours. If the concentration differs between the two time points, thermodynamic equilibrium has not been reached, and incubation must be extended[5].

Step 3: Phase Separation

-

Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solute[3].

-

Carefully extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter [3].

-

Causality Check: PTFE is chosen specifically because it is chemically inert and hydrophobic. Using a hydrophilic filter (like Nylon or PES) could result in non-specific binding of the lipophilic thiophene compound to the membrane, artificially lowering the measured solubility[3].

Step 4: HPLC-UV Quantification

-

Dilute the filtered supernatant into the mobile phase (e.g., Acetonitrile/Water) containing a known concentration of an Internal Standard (IS) (e.g., propyl paraben).

-

Quantify the concentration via HPLC-UV against a multi-point calibration curve.

-

Self-Validation: The Internal Standard corrects for any volumetric errors during the highly sensitive dilution step, ensuring absolute quantitative integrity.

Figure 1: Self-validating high-throughput thermodynamic solubility workflow.

Downstream Applications: Synthetic Utility & Biological Logic

The solubility profile of ethyl 2-(thiophen-2-ylthio)acetate directly dictates its utility in drug development. Because it is highly soluble in aprotic solvents like DCM and THF, it is an ideal substrate for low-temperature enolate chemistry. For instance, the

Logical Pathway to Bioactive Therapeutics

Thiophene derivatives are privileged scaffolds in medicinal chemistry, most notably in the development of anti-platelet agents (e.g., clopidogrel analogs) that target the P2Y12 receptor , a G-protein coupled receptor (GPCR) involved in blood coagulation.

By leveraging the high solubility of ethyl 2-(thiophen-2-ylthio)acetate in organic solvents, chemists can efficiently execute saponification, amidation, or cyclization reactions to build complex, bioactive APIs.

Figure 2: Logical pathway from precursor synthesis to target GPCR signaling inhibition.

References

-

Sigma-Aldrich Product Catalog: Ethyl 2-(thiophen-2-ylthio)acetate (CAS: 82187-66-4). Sigma-Aldrich.

-

Fluorochem Product Catalog: Ethyl 2-(thiophen-2-ylthio)acetate Synthesis and Properties. Fluorochem. 1

-

Hansen Solubility Parameters: A User's Handbook, Second Edition: Hansen, C.M. (2007). CRC Press / Taylor & Francis. 2

-

General Experimental Protocol for Determining Solubility: BenchChem. 3

Sources

Thiophene-Based Ester Derivatives: Chemical and Metabolic Stability Profiles

[1]

Executive Summary

This technical guide addresses the stability profiles of thiophene-sulfur linkages in ester derivatives, a critical structural motif in medicinal chemistry. Thiophene is frequently employed as a bioisostere for benzene to alter lipophilicity and metabolic susceptibility. However, the presence of the sulfur atom introduces distinct electronic effects that govern the hydrolytic stability of attached ester groups and creates a specific metabolic liability (S-oxidation) that researchers must manage. This guide synthesizes the mechanistic causality of these instabilities with experimental protocols for their assessment.

The Electronic Landscape: Thiophene vs. Benzene

To understand the stability of thiophene esters, one must first quantify the electronic environment of the thiophene ring compared to benzene.

-

-Excessive Character: Thiophene is a

-

Inductive Withdrawal: Conversely, the sulfur atom is electronegative (Electronegativity

vs

These opposing forces dictate the reactivity of ester substituents.[1]

Table 1: Physicochemical Comparison (Bioisosteres)

| Property | Benzene (Phenyl) | Thiophene (Thienyl) | Impact on Ester Stability |

| Aromaticity | High | Moderate | Thiophene is more susceptible to metabolic ring opening.[1] |

| Electronic Nature | Neutral | Thiophene donates density to carbonyls, potentially stabilizing the ground state. | |

| Lipophilicity (logP) | 2.13 | 1.81 | Thiophene esters are slightly more polar/soluble.[1] |

| Metabolic Risk | Epoxidation (slow) | S-Oxidation (fast) | Critical liability for thiophene derivatives.[1] |

Chemical Stability: The Ester Linkage

The hydrolytic stability of an ester attached to a thiophene ring is governed by the electrophilicity of the carbonyl carbon.[1]

Mechanistic Insight

In alkaline hydrolysis (

-

Thiophene-2-carboxylates: The sulfur atom at position 1 exerts an inductive electron-withdrawing effect (-I) on the adjacent C2 carbon.[1] However, the resonance effect (+M) of the ring donates electron density into the carbonyl.

-

Net Effect: Generally, thiophene-2-esters hydrolyze faster than their benzoate counterparts.[1] The proximity of the electronegative sulfur (inductive effect) often dominates at the C2 position, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to the benzoate.

Visualization: Hydrolysis Pathway

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the tetrahedral intermediate.[1]

Caption: Base-catalyzed hydrolysis of thiophene esters. The inductive effect of sulfur at C2 stabilizes the negative charge on the tetrahedral intermediate, accelerating hydrolysis.

Experimental Protocol A: pH-Rate Profile Determination

Objective: To quantify the hydrolytic half-life (

-

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 9.0 using

or -

Stock Solution: Dissolve the test compound in acetonitrile (ACN) to a concentration of 10 mM.

-

Incubation:

-

Add 10 µL of stock solution to 990 µL of pre-warmed (37°C) buffer (Final conc: 100 µM, 1% ACN).

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

At time points

min, remove 100 µL aliquots. -

Quench immediately with 100 µL ice-cold ACN containing an internal standard (e.g., Warfarin).

-

-

Analysis: Analyze via LC-MS/MS. Plot

vs. time. The slope

Metabolic Stability: The Thiophene Sulfur Liability

While the ester bond is susceptible to hydrolysis, the thiophene ring itself carries a "metabolic alert" centered on the sulfur atom.[1]

The Mechanism of S-Oxidation

Cytochrome P450 enzymes (particularly CYP2C9 and CYP2C19) can oxidize the thiophene sulfur.[1]

-

S-Oxidation: Formation of a thiophene-S-oxide.[1][3][4][5][6]

-

Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.

-

Fate: These intermediates are highly electrophilic (Michael acceptors).[1] They can:

Crucial Note for Ester Derivatives: In drugs like Clopidogrel , the ester functionality is a "metabolic switch." Hydrolysis of the ester (by hCE1) deactivates the drug, preventing the formation of the active metabolite derived from the thiophene ring opening.[1]

Visualization: Metabolic Activation vs. Detoxification

This diagram details the bifurcation between ester hydrolysis (detox) and S-oxidation (activation/toxicity).[1]

Caption: Metabolic bifurcation of thiophene esters. Hydrolysis (left) often competes with oxidative activation (right).

Experimental Protocol B: Microsomal Stability & GSH Trapping

Objective: To determine if the thiophene moiety forms reactive metabolites.

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Reaction Mixture:

-

Controls:

-

(-NADPH): Controls for non-CYP hydrolysis (esterases are active without NADPH).[1]

-

(+NADPH): Measures total clearance (Oxidation + Hydrolysis).

-

-

Procedure:

-

Incubate at 37°C.

-

Aliquot at 0, 15, 30, 60 min.

-

Analyze via LC-MS/MS looking for GSH adducts (+307 Da mass shift).

-

-

Interpretation:

Case Study: Clopidogrel

Clopidogrel serves as the archetypal example of a thiophene ester in drug development.[1]

-

Structure: Thiophene ring fused to a tetrahydropyridine, with a methyl ester.

-

Stability Profile:

-

Ester Hydrolysis: ~85% of the dose is hydrolyzed by hCE1 (human Carboxylesterase 1) to the inactive carboxylic acid.[1] This is the major stability pathway and a mechanism of inactivation [1].[1]

-

Thiophene Oxidation: The remaining ~15% undergoes CYP450-mediated oxidation at the thiophene ring.[1] This leads to the formation of the active thiol metabolite required for antiplatelet activity.[1]

-

-

Design Lesson: The ester serves as a "sink" to limit the systemic exposure of the reactive thiophene species.[1] Modifying the steric bulk around the ester (e.g., Prasugrel) can shift this balance, reducing hydrolysis and increasing the formation of the active metabolite.

References

-

Tang, M., et al. (2006).[7] "Antiplatelet Agents Aspirin and Clopidogrel Are Hydrolyzed by Distinct Carboxylesterases, and Clopidogrel Is Transesterificated in the Presence of Ethyl Alcohol."[8][7][9] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

- Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology.

-

Zhu, H.J., et al. (2013). "Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ethyl 2-(thiophen-2-ylthio)acetate vs. Ethyl 2-(thiophen-3-ylthio)acetate isomers

Executive Summary

This technical guide provides a rigorous comparative analysis of two isomeric organosulfur building blocks: Ethyl 2-(thiophen-2-ylthio)acetate (Isomer A) and Ethyl 2-(thiophen-3-ylthio)acetate (Isomer B). While chemically similar, the positional difference of the sulfur linkage (C2 vs. C3) on the thiophene ring dictates profound divergences in electronic density, metabolic stability, and bioisosteric utility.

This document is designed for medicinal chemists and process engineers, focusing on the causality behind synthetic protocols and the structural logic governing their biological application.

| Feature | Ethyl 2-(thiophen-2-ylthio)acetate | Ethyl 2-(thiophen-3-ylthio)acetate |

| CAS Number | 20734-67-2 | 99074-63-2 |

| Linkage Position | ||

| Electronic Character | Electron-rich | Both |

| Primary Metabolic Risk | C5-Hydroxylation | S-Oxidation / Ring Opening |

| Bioisostere Mapping | Mimics para-substituted phenyl | Mimics meta-substituted phenyl |

Chemical Synthesis & Scalability

Retrosynthetic Logic

The construction of both isomers relies on the S-alkylation of the corresponding thiophenethiol with ethyl bromoacetate. The critical variable here is thiol stability . Thiophenethiols are notoriously prone to oxidative dimerization to form disulfides (

-

Strategic Choice: We utilize a "soft" base (

) in a polar aprotic solvent (DMF or Acetone) under a strict inert atmosphere to favor the nucleophilic attack of the thiolate over oxidative coupling.

Experimental Protocol: S-Alkylation Workflow

Objective: Synthesis of Ethyl 2-(thiophen-2-ylthio)acetate. (Note: The protocol is identical for the 3-isomer, substituting the starting thiol).

Reagents:

-

Thiophene-2-thiol (1.0 eq) [Handle with extreme care: Stench/Oxidation Risk]

-

Ethyl bromoacetate (1.1 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Acetone (Reagent Grade, dried over

)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with

for 15 minutes. -

Solubilization: Charge the flask with Thiophene-2-thiol (10 mmol) and anhydrous Acetone (50 mL). Critical: The solution must remain colorless to pale yellow. Darkening indicates disulfide formation.

-

Deprotonation: Add

(15 mmol) in a single portion. Stir at room temperature for 20 minutes to generate the thiolate anion ( -

Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature

using a water bath if necessary. -

Reaction Monitoring: Heat to mild reflux (

) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The thiol spot ( -

Workup: Filter off the inorganic salts (

, excess -

Purification: The crude oil often contains trace disulfide. Purify via flash column chromatography (Silica Gel 60, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Generalized workflow for the synthesis of thiophenylthioacetates, emphasizing oxidation prevention.

Structural Characterization & Identification[1][2][3]

Distinguishing between the 2- and 3-isomers is critical, as commercial labels are occasionally incorrect. NMR spectroscopy provides the most definitive fingerprint.

Proton NMR ( NMR) Comparison

The thiophene ring protons exhibit distinct coupling patterns (splitting) based on their geometric relationship.

| Position | 2-Isomer Signals (Ethyl 2-(thiophen-2-ylthio)acetate) | 3-Isomer Signals (Ethyl 2-(thiophen-3-ylthio)acetate) |

| H-2 | N/A (Substituted) | Singlet/Doublet ( |

| H-3 | Doublet of Doublets . | N/A (Substituted) |

| H-4 | Doublet of Doublets . | Doublet of Doublets . |

| H-5 | Doublet of Doublets . | Doublet of Doublets . |

| Linker |

Expert Insight: In the 3-isomer, the proton at C2 appears as a narrow doublet or singlet because the coupling to H4 (

Reactivity & Metabolic Stability[4][5][6]

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is electron-rich (

-

2-Isomer Reactivity: The C2 position is blocked. The activating effect of the sulfide directs incoming electrophiles to C5 (the other

-position). This is a highly selective reaction site. -

3-Isomer Reactivity: The C3 position is blocked. The sulfide activates C2 (

, ortho-like) and C4 (ortho-like). However, the intrinsic reactivity of the thiophene ring heavily favors

Metabolic Liability: The "Soft Spot"

In drug discovery, the metabolic stability of these isomers differs significantly due to Cytochrome P450 interactions.

-

S-Oxidation (Linker): Both isomers can undergo oxidation at the linker sulfur to form sulfoxides and sulfones.

-

Ring Oxidation (Epoxidation):

-

2-Isomer: P450 enzymes typically attack the unsubstituted C5 position. This leads to 5-hydroxylation or ring opening.

-

3-Isomer: The C2 position is sterically accessible and electronically activated. Oxidation here can lead to reactive intermediates (e.g., thiophene S-oxides or epoxides) that may act as suicide substrates , covalently binding to the enzyme (mechanism-based inactivation).

-

Metabolic Pathway Diagram

Figure 2: Divergent metabolic pathways. The 3-isomer poses a higher risk of forming reactive electrophilic species.

Medicinal Chemistry Applications

Bioisosterism

Thiophenes are classic bioisosteres for phenyl rings.[1] The choice between the 2- and 3-isomer allows for fine-tuning of the vector of the side chain.

-

2-Thienyl

Phenyl: The bond angle at sulfur ( -

3-Thienyl

Phenyl: The 3-substitution vector is geometrically distinct. It is often used to improve metabolic stability (by blocking the 3-position) or to access a different region of the binding pocket that a phenyl group cannot reach due to steric clash.

Library Synthesis Utility

Both esters can be hydrolyzed to their corresponding acids (2-(thiophen-2-ylthio)acetic acid). These acids are versatile "caps" for amine libraries.

-

Protocol: Hydrolysis with

in

References

-

Dansette, P. M., et al. (1990). Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. Biochemical Pharmacology. Link

-

Radwan, M. A., et al. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Chemical Research in Toxicology. Link

- Campaigne, E. (1956). Thiophenes and their derivatives. In: Comprehensive Heterocyclic Chemistry. (General reference for thiophene synthesis and reactivity).

-

BenchChem. (2025). Ethyl 2-(thiophen-3-ylthio)acetate Structure and Properties. Link

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds.[1][2][3][4] I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of Ethyl 2-(thiophen-2-ylthio)acetate

Abstract & Strategic Overview

This guide details the protocol for synthesizing ethyl 2-(thiophen-2-ylthio)acetate via the nucleophilic substitution (

Critical Success Factors:

-

Thiol Instability: 2-Mercaptothiophene is highly susceptible to oxidative dimerization, forming bis(thiophen-2-yl)disulfide. Rigorous inert atmosphere (

or -

Odor Control: The starting material has a profound, permeating stench. All waste must be quenched with bleach (sodium hypochlorite) before disposal.

-

Base Selection: While Sodium Hydride (

) provides rapid kinetics, Potassium Carbonate (

Reaction Mechanism

The reaction proceeds via a classic Williamson Thioether Synthesis mechanism. The base deprotonates the thiol to form a thiolate anion, which acts as a soft nucleophile attacking the

Figure 1: Mechanistic pathway for the S-alkylation of 2-mercaptothiophene.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role |

| 2-Mercaptothiophene | 116.20 | 1.0 | 1.25 | Nucleophile |

| Ethyl Bromoacetate | 167.00 | 1.1 | 1.50 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base |

| Acetone | 58.08 | Solvent | 0.78 | Solvent (Anhydrous) |

| Sodium Iodide (Optional) | 149.89 | 0.1 | Solid | Catalyst (Finkelstein) |

Step-by-Step Procedure

Pre-requisite: Oven-dry all glassware. Purge the reaction flask with Nitrogen (

Step 1: Solubilization & Activation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(2.0 equiv) in anhydrous Acetone (10 mL per gram of thiol). -

Optional: Add catalytic Sodium Iodide (0.1 equiv) if using ethyl chloroacetate instead of bromoacetate to accelerate the reaction.

-

Add 2-Mercaptothiophene (1.0 equiv) dropwise via syringe.

-

Note: If the starting material is solid or viscous due to disulfide content, dissolve it in a minimal amount of acetone first.

-

-

Stir at room temperature (RT) for 15–20 minutes. The mixture may turn slightly yellow/orange, indicating thiolate formation.

Step 2: Alkylation

-

Cool the mixture to 0°C using an ice bath (exothermic control).

-

Add Ethyl Bromoacetate (1.1 equiv) dropwise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Target Rf: ~0.5 (Product).[4]

-

Starting Thiol Rf: ~0.7 (often streaks).

-

Step 3: Workup

-

Filter the reaction mixture through a Celite pad to remove inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotovap) to obtain an oily residue.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:

-

Water (

mL) -

1M NaOH (

mL) – Critical step to remove unreacted thiol. -

Brine (

mL)

-

-

Dry the organic layer over anhydrous

, filter, and concentrate.[2]

Step 4: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient 0%

10% EtOAc in Hexanes. -

Yield Expectation: 85–92% (Pale yellow oil).

Workflow Logic & Quality Control

Figure 2: Operational workflow for the synthesis and purification.

Quality Control Parameters

-

1H NMR (CDCl3, 400 MHz): Look for the singlet at

3.6–3.8 ppm ( -

Mass Spectrometry (ESI):

calc. for

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Oxidation of thiol to disulfide (Dimer). | Degas solvents thoroughly. If starting material is old, reduce it with |

| Dark Coloration | Polymerization of thiophene ring. | Avoid strong bases (like NaH) or high temperatures (>60°C). Keep reaction in the dark. |

| Residual Smell | Unreacted thiol in product. | Ensure the 1M NaOH wash in Step 3 is vigorous. Treat glassware with bleach. |

Safety & Waste Management (Critical)

-

Stench Protocol: 2-Mercaptothiophene has a low odor threshold. work exclusively in a fume hood.

-

Quenching: Do not pour thiol waste down the drain. Collect all aqueous washes and rotovap traps in a container containing 10% Sodium Hypochlorite (Bleach) to oxidize the thiol to the odorless sulfonate.

-

Toxicity: Thiophenes are potentially neurotoxic. Wear double nitrile gloves.

References

-

PubChem Compound Summary. (n.d.). Ethyl 2-(thiophen-2-ylthio)acetate (CAS 20737-41-1). National Library of Medicine. Retrieved from [Link]

- Campiani, G., et al. (2000). Synthesis and biological evaluation of 2-substituted benzothiazoles. Journal of Medicinal Chemistry.

-

Organic Syntheses. (n.d.). General procedures for S-alkylation. Retrieved from [Link]

Sources

Application Note: Protocol for Reacting 2-Thienylthiol with Ethyl Bromoacetate

Abstract & Application Scope

This technical guide details the protocol for synthesizing ethyl 2-(thiophen-2-ylthio)acetate via the SN2 alkylation of thiophene-2-thiol with ethyl bromoacetate . This reaction is a critical transformation in medicinal chemistry, serving as a foundational step for introducing thiophene moieties into non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and bio-isosteres of phenylacetic acid derivatives.

The protocol provided prioritizes chemoselectivity (preventing S-S dimerization) and safety (managing lachrymatory reagents).

Safety & Hazard Assessment (Critical)

Warning: This reaction involves Ethyl Bromoacetate , a potent lachrymator and highly toxic alkylating agent.

| Reagent | Hazard Class | Handling Requirement |

| Ethyl Bromoacetate | Fatal (Inhalation/Skin) , Lachrymator, Corrosive | Fume Hood ONLY . Double nitrile gloves. Quench all glassware with dilute ammonia or NaOH before removal from hood. |

| 2-Thienylthiol | Stench, Irritant, Air-sensitive | Handle under inert atmosphere ( |

| Potassium Carbonate | Irritant | Standard PPE (Dust mask if grinding). |

Reaction Mechanism & Logic

The reaction proceeds via a classic Nucleophilic Substitution (SN2) mechanism.[1] The base (

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow of the SN2 thiolation reaction.

Materials & Stoichiometry

Solvent Choice: Acetone is the preferred solvent for this protocol. It is polar enough to dissolve the reagents but does not solvate the carbonate anion well, increasing the basicity of the surface-bound carbonate (heterogeneous catalysis).

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| Thiophene-2-thiol | Limiting Reagent | 1.0 | 116.18 | ~1.25 |

| Ethyl Bromoacetate | Electrophile | 1.1 | 166.99 | 1.506 |

| Potassium Carbonate ( | Base | 1.5 - 2.0 | 138.21 | Solid |

| Acetone (Anhydrous) | Solvent | 0.2 M | - | - |

| TBAI (Optional) | Phase Transfer Cat. | 0.05 | - | - |

Experimental Protocol (Standard Method)

Phase 1: Preparation

-

Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with Nitrogen (

) or Argon. Thiols oxidize to disulfides (dimers) rapidly in air; an inert atmosphere is mandatory for high yield. -

Solvent Prep: Ensure Acetone is anhydrous. Water can hydrolyze the ester product.

Phase 2: Reaction Setup

-

Charge: Add 2-thienylthiol (1.0 equiv, e.g., 5.0 mmol, 581 mg) and anhydrous Acetone (25 mL) to the RBF.

-

Deprotonation: Add

(1.5 equiv, 7.5 mmol, 1.04 g) in a single portion.-

Expert Insight: The mixture will be a suspension.[2] Vigorous stirring is required.

-

-

Addition: Cool the mixture to 0 °C (ice bath). Add ethyl bromoacetate (1.1 equiv, 5.5 mmol, 0.61 mL) dropwise over 5–10 minutes.

-

Why 0 °C? The reaction is exothermic. Controlling the temperature prevents double alkylation (rare here) and minimizes ester hydrolysis.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours .

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1).

-

Starting Material (Thiol): High

, UV active, stains yellow with Ellman’s reagent (if available). -

Product: Distinct spot, typically lower

than thiol but higher than sulfoxides.

-

Phase 3: Workup

-

Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the solid potassium salts (

, excess -

Wash: Wash the filter cake with fresh acetone (10 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil.

-

Note: Do not overheat (>40 °C) to avoid degrading the thiophene ring.

-

-

Extraction (if necessary): If the crude contains salts, dissolve in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL). Dry over

.

Phase 4: Purification[4]

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate (100:0

90:10). -

Yield Expectation: 85–95% (Pale yellow to colorless oil).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data (Expected)

Upon isolation, the product should be validated using

| Technique | Signal | Assignment | Interpretation |

| Thiophene C5-H | Aromatic ring proton. | ||

| (400 MHz, | Thiophene C3-H | Aromatic ring proton. | |

| Thiophene C4-H | Aromatic ring proton. | ||

| Ethyl ester quartet.[3] | |||

| Diagnostic Singlet (Key confirmation). | |||

| Ethyl ester triplet. | |||

| Carbonyl carbon. | |||

| Alpha-methylene carbon. | |||

| Mass Spec | 203.0 | ESI Positive Mode. |

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield | Oxidation of thiol to disulfide. | Ensure strict |

| Ester Hydrolysis | Wet solvent or excess base + water. | Use anhydrous acetone. Avoid aqueous workup if possible (just filter and evap). |

| Unreacted Thiol | Base too weak or old. | Switch to Cesium Carbonate ( |

| Dark Color | Polymerization or oxidation. | Purify immediately. Store oil at -20 °C under Argon. |

References

-

General Thiol Alkylation Protocol

-

A green and highly efficient alkylation of thiols in water.

-

Source:

-

-

Safety Data (Ethyl Bromoacetate)

- Safety Data Sheet - Ethyl Bromoacet

-

Source:

-

Mechanistic Grounding (Thiophene Chemistry)

- Synthesis and reactions of di(thiophen-2-yl)alkane diones. (Analogous thiophene reactivity).

-

Source:

-

NMR Data Reference (Analogous Compounds)

- Ethyl 2-(thiophen-3-yl)

-

Source:

Sources

Cyclization conditions for ethyl 2-(thiophen-2-ylthio)acetate to thieno[2,3-b]thiophene

This Application Note is designed for researchers in organic electronics and medicinal chemistry. It details the specific cyclization of ethyl 2-(thiophen-2-ylthio)acetate to the fused bicyclic system thieno[2,3-b]thiophene .

Executive Summary

Thieno[2,3-b]thiophene is a centrosymmetric, fused bicyclic heterocycle valued in material science for its high hole mobility in organic field-effect transistors (OFETs) and in medicinal chemistry as a bioisostere of naphthalene.

This protocol addresses the critical cyclization step converting the acyclic precursor ethyl 2-(thiophen-2-ylthio)acetate into the fused ring system. Unlike simple condensations, this transformation requires a multi-stage activation sequence:

-

Hydrolysis of the ester to the free acid.

-

Cyclization via intramolecular Friedel-Crafts acylation to yield the intermediate thieno[2,3-b]thiophen-3(2H)-one .

-

Aromatization (Reduction/Dehydration) to the final aromatic system.

Key Technical Insight: Direct cyclization of the ester using base (Dieckmann condensation) is often competing with intermolecular polymerization. The acid-mediated Friedel-Crafts route described here offers superior regioselectivity for the 3-position closure.

Retrosynthetic Analysis & Mechanism

The transformation relies on activating the carbonyl group to attack the electron-rich 3-position of the thiophene ring.

Figure 1: Synthetic pathway from the thioacetate ester to the fused aromatic system.

Experimental Protocols

Phase 1: Precursor Activation (Hydrolysis)

Before cyclization, the ester protecting group must be removed.

-

Reagents: Ethyl 2-(thiophen-2-ylthio)acetate (1.0 eq), NaOH (1.2 eq), Ethanol/Water (1:1).

-

Procedure: Reflux the ester in basic solution for 2 hours. Acidify with HCl to pH 2. Extract the white precipitate of 2-(thiophen-2-ylthio)acetic acid .

-

Checkpoint: Verify formation by disappearance of the ethyl quartet/triplet in ^1H NMR.

Phase 2: Cyclization (The Core Application)

Two methods are presented.[1][2][3][4] Method A is recommended for high purity; Method B is for scale-up.

Method A: Acid Chloride / Lewis Acid (High Precision)

Best for sensitive substrates or when high regioselectivity is required.

Materials:

-

2-(Thiophen-2-ylthio)acetic acid (10 mmol)

-

Thionyl chloride (SOCl

) (15 mmol) -

Tin(IV) chloride (SnCl

) (12 mmol) -

Dichloromethane (DCM), anhydrous

Protocol:

-

Activation: Dissolve the acid in anhydrous DCM (20 mL). Add SOCl

dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent/excess SOCl -

Cyclization: Redissolve the acid chloride in anhydrous DCM (50 mL) and cool to 0°C under N

. -

Catalysis: Add SnCl

(1.0 M in DCM) dropwise over 30 minutes. The solution typically turns dark red/brown. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of acid chloride).

-

Quench: Pour onto ice-water. Extract with DCM.[5] Wash organic layer with NaHCO

and brine. -

Yield: Expect 70–85% of thieno[2,3-b]thiophen-3(2H)-one .

Method B: Polyphosphoric Acid (PPA) (Robust/Scale-up)

Suitable for large batches; solvent-free.

Protocol:

-

Mix 2-(thiophen-2-ylthio)acetic acid with PPA (10x weight equivalent).

-

Heat to 80–90°C with vigorous mechanical stirring for 2 hours. Warning: Exotherms can occur.

-

Pour the hot syrup onto crushed ice (carefully).

-

Extract the precipitated solid with Ethyl Acetate.

-

Note: This method often yields the ketone in 50–65% yield but requires less rigorous moisture control.

Phase 3: Aromatization (Final Step)

The cyclization yields the ketone (or enol). To obtain the fully aromatic thieno[2,3-b]thiophene:

-

Reduction: Dissolve the ketone in Ethanol. Add NaBH

(1.5 eq) at 0°C. Stir 2h to form the alcohol. -

Dehydration: Acidify the reaction mixture with 10% HCl and heat to reflux for 1 hour. The alcohol eliminates water to form the aromatic double bond.

-

Purification: Sublimation or column chromatography (Hexanes).

Data Summary & Troubleshooting

| Parameter | Method A (SnCl | Method B (PPA) |

| Yield (Cyclization) | 75-85% | 50-65% |

| Purity | High (>95%) | Moderate (requires column) |

| Temp | 0°C to RT | 80-90°C |

| Moisture Sensitivity | High (Anhydrous required) | Low |

| Major Byproduct | Polymerization (if too conc.) | Charring/Tars |

Troubleshooting Guide:

-

Low Yield in Cyclization: Ensure the acid chloride formation is complete before adding SnCl

. Residual thionyl chloride can inhibit the Lewis acid. -

Regioisomers: The 2-substituted sulfur directs strongly to the 3-position. If 3-substituted products are observed, check the purity of the starting 2-mercaptothiophene used to make the ester.

-

Stench: Thio-compounds are potent. Use bleach (hypochlorite) to quench glassware and waste.

References

-

Litvinov, V. P. (2004). Thienothiophenes: synthesis, properties, and application. Russian Chemical Reviews, 73(7), 637. Link

- Goldfarb, Y. L., et al. (1978). Synthesis of thieno[2,3-b]thiophene derivatives. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science.

-

Comel, A., & Kirsch, G. (2001). Efficient synthesis of thieno[2,3-b]thiophene derivatives. Journal of Heterocyclic Chemistry, 38(5), 1167-1171. Link

-

Palmer, D. C. (Ed.). (2004).[6] The Chemistry of Heterocyclic Compounds, Thiophenes. Wiley-Interscience. (Detailed Friedel-Crafts protocols).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thieno[2,3-b][1] benzothiophen and thieno[3,2-b][1]benzothiophen. Part I. Preparation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. lib.ysu.am [lib.ysu.am]

- 4. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]